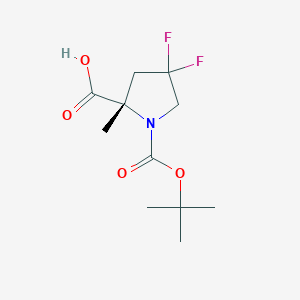

(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid

描述

(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (CAS: 1363384-65-9) is a chiral pyrrolidine derivative featuring a Boc-protected amine, a carboxylic acid group at the 2-position, and geminal difluoro substituents at the 4,4 positions. Its molecular formula is C12H19F2NO4 (derived from and ). This compound is widely used in medicinal chemistry and drug discovery due to its conformational rigidity imparted by the difluoro and methyl groups, which enhance metabolic stability and binding specificity. Priced at 96.00 €/100 mg (), it is commercially available for research purposes.

属性

IUPAC Name |

(2S)-4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWNJDSEXLKVLH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid, with the CAS number 1194032-23-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound's molecular formula is CHFNO, and it has a molecular weight of 265.25 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and can influence its biological activity by modulating the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial properties. A study focused on the evaluation of various derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) showed promising results, suggesting that modifications to the pyrrolidine structure can enhance antibacterial efficacy .

Inhibition of Glycosyltransferases

Another area of interest is the inhibition of glycosyltransferases, particularly penicillin-binding proteins (PBPs). These enzymes are crucial for bacterial cell wall synthesis. The structural characteristics of this compound may provide a scaffold for designing inhibitors that target these proteins effectively .

Case Studies

- Antibacterial Efficacy : In a study presented at the American Chemical Society meeting, derivatives of pyrrolidine were tested against resistant bacterial strains. The findings indicated that certain modifications could lead to enhanced binding affinity to PBPs, thus improving their antibacterial activity .

- Cancer Research : The compound's potential role in cancer therapy has also been explored. Research suggests that modifications in the pyrrolidine framework could lead to compounds that inhibit galectin-1, a protein involved in tumor progression and immune evasion. This could pave the way for new therapeutic strategies in oncology .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1194032-23-9 |

| Molecular Formula | CHFNO |

| Molecular Weight | 265.25 g/mol |

| Synonyms | (S)-1-(tert-butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid |

| Biological Activities | Antimicrobial, Glycosyltransferase inhibition |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C11H17F2NO4

- Molecular Weight : 265.25 g/mol

- Chirality : The (2S) configuration is significant for its biological interactions.

- Functional Groups : Contains a pyrrolidine ring with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group.

The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development and other applications in medicinal chemistry.

Medicinal Chemistry

Drug Development :

The incorporation of fluorine atoms in (2S)-1-Boc-DFMP allows it to serve as a precursor for synthesizing novel fluorinated drugs. Fluorinated compounds often exhibit improved pharmacokinetic properties, including enhanced metabolic stability and bioavailability.

Biological Activity :

Preliminary studies indicate that (2S)-1-Boc-DFMP may interact with various biological targets, potentially leading to therapeutic applications. Its difluoromethyl group is particularly noted for enhancing interactions with specific receptors or enzymes, which could increase the efficacy of drug candidates.

Asymmetric Catalysis

The chiral nature of (2S)-1-Boc-DFMP makes it suitable for use in asymmetric catalysis. This technique is vital for synthesizing chiral molecules that are crucial in pharmaceuticals. The compound may facilitate the production of enantiomerically pure substances, which are often required for biological activity.

Peptide Synthesis

The Boc protecting group in (2S)-1-Boc-DFMP allows for its controlled incorporation into peptide chains. Peptides play significant roles as therapeutic agents and are essential building blocks in protein synthesis. The ability to introduce (2S)-1-Boc-DFMP into peptides can enhance their stability and biological activity.

相似化合物的比较

Enantiomeric and Diastereomeric Variants

(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (CAS: 1408002-85-6, ):

The R-enantiomer shares identical substituents but differs in stereochemistry at the 2-position. This inversion can drastically alter biological activity, as seen in chiral drug candidates where enantiomers exhibit divergent pharmacokinetics or receptor interactions.- (2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid (CAS: 2580096-99-5, ): Replacing the Boc group with a benzyloxycarbonyl (Z) group increases steric bulk and alters acid sensitivity. The Z-group is stable under basic conditions but cleaved by hydrogenolysis, unlike the Boc group, which is labile under acidic conditions.

Substituent Modifications

(R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (QC-2600, ):

Lacks the 2-methyl group, reducing steric hindrance. This may enhance solubility but decrease metabolic stability due to unhindered enzymatic access to the pyrrolidine ring.- (S)-1-Boc-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS: 1001353-87-2, ): Replaces difluoro with dimethyl groups, increasing lipophilicity (logP) and reducing electronegativity.

Ring Size and Heteroatom Variations

(3R)-1-Boc-5,5-difluoropiperidine-3-carboxylic acid (AS97602, ):

A six-membered piperidine analog. The larger ring size alters conformational flexibility and torsion angles, which can impact binding to proteins with deep active sites.4-Ethyl 1-Boc-3-fluoro-4-methylpiperidine-4-carboxylic acid (AS66329, ):

Features a quaternary carbon at the 4-position with an ethyl ester. The ester group introduces hydrolytic instability compared to the carboxylic acid, limiting its utility in aqueous environments.

Physicochemical Properties

准备方法

Asymmetric Synthesis via Chiral Precursors

A common approach involves starting from chiral building blocks such as (S)-N-tert-butoxycarbonyl-2-methylpyrrolidine-2-carboxylic acid derivatives. These serve as substrates for further functionalization.

- Step 1: Asymmetric alkylation or fluorination of the pyrrolidine core using chiral auxiliaries or catalysts to introduce the difluoro and methyl groups selectively at the 4- and 2-positions, respectively.

- Step 2: Protection of amino groups with Boc groups to prevent undesired reactions during subsequent steps.

- Step 3: Functionalization of the carboxylic acid moiety via esterification or amidation, depending on the target compound.

Fluorination Strategies

The difluoro substitution at the 4-position is achieved via nucleophilic or electrophilic fluorination techniques:

- Nucleophilic fluorination: Using reagents such as diethylaminosulfur trifluoride (DAST) or similar reagents to introduce fluorine atoms selectively.

- Electrophilic fluorination: Employing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve regioselectivity.

Ring Closure and Stereocontrol

The pyrrolidine ring is often constructed via cyclization of amino acids or amino alcohol derivatives:

- Method: Cyclization of amino acid derivatives bearing suitable protecting groups, followed by stereoselective reduction or hydrogenation to establish the (2S) configuration.

- Catalytic Hydrogenation: As reported, catalytic hydrogenation of double bonds in intermediates can lead to the formation of the pyrrolidine ring with cis stereochemistry, especially when starting from enantiomerically pure precursors.

Boc Protection and Deprotection

The Boc group is introduced early in the synthesis to protect the amino functionality:

- Protection: Reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are used to remove the Boc group when necessary for further functionalization.

Representative Synthetic Route

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of chiral precursor | Asymmetric synthesis using chiral catalysts | High stereoselectivity |

| 2 | Introduction of difluoro group | Nucleophilic fluorination with DAST or electrophilic fluorination with NFSI | Regioselective fluorination at C-4 |

| 3 | Methylation at C-2 | Alkylation with methyl iodide in the presence of potassium carbonate | Regioselective methylation |

| 4 | Ring closure | Cyclization under basic or neutral conditions | Formation of pyrrolidine ring with stereocontrol |

| 5 | Boc protection | Reaction with Boc2O | Protects amino group |

| 6 | Final purification | Chromatography | Purity >95% |

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Stereochemical Control | Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric Alkylation | Chiral pyrrolidine derivatives | Alkylating agents, chiral catalysts | High | Stereoselectivity | Requires chiral sources |

| Fluorination | Pyrrolidine intermediates | DAST, NFSI | Regioselective fluorination | Precise fluorine placement | Reagent sensitivity |

| Ring Closure | Amino acid derivatives | Cyclization reagents | Stereocontrol via precursor chirality | Efficient ring formation | Requires chiral precursors |

| Protection/Deprotection | Free amines | Boc2O, TFA | Preserves stereochemistry | Functional group compatibility | Additional steps |

Research Findings and Innovations

Recent research emphasizes the importance of stereoselective fluorination and ring closure techniques to obtain high enantiomeric purity. The use of chiral catalysts and auxiliaries has been shown to enhance stereocontrol. Moreover, catalytic hydrogenation of intermediates can lead to cis-isomers with high selectivity, as demonstrated in patent literature.

常见问题

What are the key synthetic strategies for introducing the Boc-protected difluoro-methylpyrrolidine moiety in this compound?

The synthesis of (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid typically involves stereoselective fluorination and protection of the pyrrolidine ring. A common approach includes:

- Step 1 : Starting with a proline derivative, introducing difluoro groups at the 4-position via electrophilic fluorination or deoxyfluorination reagents (e.g., DAST or Deoxo-Fluor) under inert conditions.

- Step 2 : Methylation at the 2-position using alkylating agents like methyl iodide, ensuring stereochemical control via chiral auxiliaries or catalysts.

- Step 3 : Boc protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or TEA).

- Step 4 : Final hydrolysis of esters to carboxylic acids under acidic or basic conditions.

Critical parameters include reaction temperature (e.g., 40–100°C for fluorination) and solvent selection (e.g., THF or DMF) to avoid racemization .

How can researchers resolve discrepancies in stereochemical assignments of this compound during characterization?

Discrepancies in stereochemistry often arise from overlapping signals in NMR or chromatographic co-elution of epimers. To address this:

- NMR Analysis : Use NMR to distinguish fluorine environments and 2D techniques (e.g., COSY, NOESY) to confirm spatial relationships between substituents.

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Adjust mobile phase composition (e.g., hexane/isopropanol gradients) to optimize resolution.

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis, particularly if synthetic intermediates crystallize readily .

What role do the difluoro and methyl groups play in modulating the compound’s conformational stability?

The 4,4-difluoro substitution restricts pyrrolidine ring puckering by introducing steric and electronic effects, favoring a specific chair or envelope conformation. This rigidity enhances binding selectivity in target proteins. The 2-methyl group further stabilizes the preferred conformation through steric hindrance, reducing rotational freedom. Computational studies (e.g., DFT or MD simulations) are recommended to quantify energy barriers between conformers .

How should researchers optimize reaction yields for Boc-deprotection without compromising the difluoro-methylpyrrolidine core?

Boc removal under acidic conditions (e.g., TFA in DCM) is standard, but the difluoro group’s electron-withdrawing nature may increase acid sensitivity. To mitigate decomposition:

- Mild Conditions : Use diluted TFA (20–30% v/v) at 0–4°C for shorter durations (15–30 min).

- Alternative Reagents : Consider HCl in dioxane or ZnBr in DCM for milder deprotection.

- Monitoring : Track reaction progress via LCMS to terminate deprotection immediately after completion .

What analytical methods are critical for assessing purity and stability of this compound under storage?

- HPLC/LCMS : Use reverse-phase C18 columns with UV detection (210–254 nm) and MS for impurity profiling. Purity thresholds should exceed 95% for biological assays.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and decomposition temperatures.

- Long-Term Storage : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the Boc group or fluorine loss. Periodic NMR reassessment is advised for stability validation .

How do fluorinated analogs of this compound compare in bioactivity studies, and what methodological adjustments are needed?

Fluorine atoms enhance metabolic stability and membrane permeability but may alter binding kinetics. For comparative studies:

- SAR Analysis : Synthesize analogs with monofluoro, trifluoro, or non-fluorinated substituents.

- Binding Assays : Use SPR or ITC to measure affinity changes. Fluorine’s electronegativity often strengthens hydrogen bonds or dipole interactions.

- In Vivo PK/PD : Adjust dosing regimens due to fluorine’s impact on clearance rates (e.g., CYP450 inhibition) .

What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

Racemization occurs during coupling or deprotection steps. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。